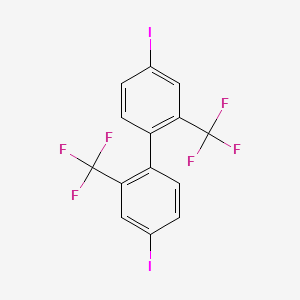

2,2'-双(三氟甲基)-4,4'-二碘联苯

描述

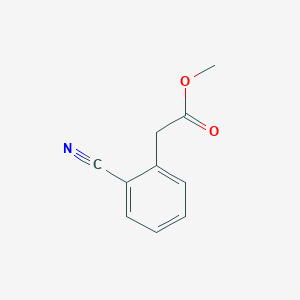

The compound 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl is a specialized molecule that is not directly discussed in the provided papers. However, the papers do discuss various compounds with trifluoromethyl groups and their unique properties. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid is shown to be an effective catalyst in dehydrative amidation reactions, suggesting that trifluoromethyl groups can influence reactivity and selectivity in chemical reactions .

Synthesis Analysis

The synthesis of compounds with trifluoromethyl groups can involve various strategies. For example, bis(2,4,6-tris(trifluoromethyl)phenyl) derivatives of arsenic and antimony were synthesized by reacting RFLi with PnCl3, indicating that halogen-lithium exchange followed by reaction with a pnictogen halide is a viable synthetic route for such compounds . Similarly, the preparation of 2,2-bis(trifluoromethyl)-1,3-heterocycles from 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane involves the reaction with bifunctional compounds, demonstrating another synthetic approach .

Molecular Structure Analysis

The molecular structures of trifluoromethyl-containing compounds can be quite complex. For instance, the solid-state structure of Sb(RF)2OSO2CF3 reveals a covalent Sb–O interaction, which is not precluded by the presence of fluoromethyl substituents . This suggests that the trifluoromethyl groups do not always dominate the coordination chemistry of the central atom. Additionally, the crystal and molecular structures of acyclic sulfur–nitrogen compounds with trifluoromethyl groups show extensive electron delocalization and bond shortening upon deprotonation .

Chemical Reactions Analysis

Trifluoromethyl groups can significantly affect the chemical reactivity of compounds. The ortho-substituent of boronic acid in 2,4-bis(trifluoromethyl)phenylboronic acid prevents the coordination of amines, thus accelerating amidation . Furthermore, the reaction of 2-polyfluoroalkylchromones with (perfluoroalkyl)trimethylsilanes proceeds with high regioselectivity, indicating that trifluoromethyl groups can direct the outcome of nucleophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The presence of trifluoromethyl groups can impart unique physical and chemical properties to compounds. For example, fluorinated polyimides based on a trifluoromethyl-substituted bis(ether amine) monomer exhibit high solubility in organic solvents, low dielectric constants, and high thermal stability, which are desirable properties for materials used in electronic applications . These properties are attributed to the strong electron-withdrawing effect and the bulky nature of the trifluoromethyl groups.

科学研究应用

催化和合成

2,2'-双(三氟甲基)-4,4'-二碘联苯及相关化合物被用作有机合成中的催化剂和中间体。例如,已确定2,4-双(三氟甲基)苯硼酸作为一种有效的催化剂,促进羧酸和胺之间的脱水酰胺化反应,促进α-二肽的合成 (Wang, Lu, & Ishihara, 2018)。这些化合物在有机化学中新合成途径的开发中起着关键作用。

聚合物合成和性质

这些化合物在合成具有独特性能的聚合物中发挥着重要作用。例如,使用相关氟化单体合成了含三氟甲基和氯代取代基的聚(酰胺-亚胺),导致具有高玻璃化转变温度、优异热稳定性和由于臃肿的侧链基团而在各种有机溶剂中良好溶解性的聚合物。这些聚合物的薄膜表现出优异的光学透明性和低介电常数 (Liu et al., 2017)。

氟化合物合成

通过涉及相关双官能化合物如氨基醇和邻氨基硫酚的反应,已实现了2,2-双(三氟甲基)-1,3-杂环化合物的合成 (Kitazume & Ishikawa, 1974)。这些氟化合物对于开发具有特定电子和结构性能的材料至关重要。

材料科学与工程

与2,2'-双(三氟甲基)-4,4'-二碘联苯相关的化合物对于开发用于工程应用的材料至关重要。例如,从这些化合物衍生的新型聚酰亚胺表现出低介电常数和高光学透明性,使其适用于电子和光电子应用 (Tao et al., 2009)。

液晶聚合物

这些化合物还用于合成用于平板显示应用的主链/侧链液晶聚酯。从这些化合物合成的聚合物显示出复杂的多形性,对于理解液晶材料中的结构演变至关重要 (Ruan et al., 2002)。

安全和危害

未来方向

作用机制

Target of Action

It is known that this compound is a crucial monomer in the synthesis of polyimides , which are high-performance polymers with excellent thermal stability, chemical inertness, and mechanical properties .

Mode of Action

The mode of action of 2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl involves its incorporation into the polymer chain during the synthesis of polyimides . The presence of the trifluoromethyl groups in the biphenyl structure imparts unique properties to the resulting polyimide, such as high thermal stability, low dielectric constant, low surface free energy, high mechanical strength, and high wear resistance .

Result of Action

The result of the action of 2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl is the formation of polyimides with unique properties such as high thermal stability, low dielectric constant, low surface free energy, high mechanical strength, and high wear resistance . These properties make the resulting polyimides suitable for applications in microelectronics and optoelectronics .

Action Environment

The action of 2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl, i.e., its incorporation into the polymer chain during the synthesis of polyimides, is influenced by the conditions of the polymerization process .

属性

IUPAC Name |

4-iodo-1-[4-iodo-2-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F6I2/c15-13(16,17)11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)14(18,19)20/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUYDTUCILYGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)C2=C(C=C(C=C2)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371163 | |

| Record name | 4,4'-Diiodo-2,2'-bis(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89803-70-3 | |

| Record name | 4,4'-Diiodo-2,2'-bis(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)

![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)